

# Application Notes and Protocols for In Vivo Ureter Imaging with Nerindocianine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nerindocianine**

Cat. No.: **B15551635**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Real-time intraoperative visualization of the ureters is critical for preventing iatrogenic injuries during abdominopelvic surgeries. Near-infrared (NIR) fluorescence imaging has emerged as a powerful technology to enhance the visibility of anatomical structures. **Nerindocianine**, a class of indocyanine dyes, offers a promising solution for targeted ureter imaging. This document provides detailed application notes and protocols for the use of **Nerindocianine** and other related NIR dyes for in vivo ureter imaging, based on currently available research. While "**Nerindocianine**" is a specific compound, the literature often refers to similar molecules like IRDye 800BK and IS-001 in the context of ureter visualization. This document will address these compounds to provide a comprehensive overview.

## Principle of a Ureter-Specific NIR Dye

The primary mechanism for ureter-specific imaging with these NIR dyes is their rapid and efficient renal clearance. Following intravenous administration, these molecules are filtered from the blood by the kidneys and excreted into the urine. As the fluorescent urine passes through the ureters, the structures become brightly illuminated under NIR light, allowing for clear demarcation from surrounding tissues. Zwitterionic fluorophores, such as ZW800-1, are designed for exclusive renal clearance, minimizing background signal from other organs.

## Quantitative Data Summary

The following tables summarize the quantitative data for three key NIR dyes used in preclinical and clinical studies for *in vivo* ureter imaging.

Table 1: **Nerindocianine** (IRDye 800BK) - Porcine Model Data

| Parameter                        | Value                                                                                         | Reference           |
|----------------------------------|-----------------------------------------------------------------------------------------------|---------------------|
| Animal Model                     | Pig ( <i>Sus scrofa domesticus</i> )                                                          | <a href="#">[1]</a> |
| Dye                              | IRDye 800BK (Nerindocianine sodium)                                                           | <a href="#">[1]</a> |
| Dose                             | 0.15 mg/kg                                                                                    | <a href="#">[1]</a> |
| Administration Route             | Intravenous (IV)                                                                              | <a href="#">[1]</a> |
| Time to Ureter Visualization     | 5 minutes                                                                                     | <a href="#">[1]</a> |
| Duration of Visualization        | At least 60 minutes                                                                           | <a href="#">[1]</a> |
| Imaging System                   | da Vinci Si with Firefly™ technology                                                          | <a href="#">[1]</a> |
| Peak Visualization (Subjective)  | ~20 minutes                                                                                   | <a href="#">[1]</a> |
| Target-to-Background Ratio (TBR) | Positive TBR at all time points (5, 20, 40, 60 min) with no statistical difference over time. | <a href="#">[1]</a> |

Table 2: IS-001 - Human Clinical Trial Data (Phase I)

| Parameter                                             | Value                                    | Reference |
|-------------------------------------------------------|------------------------------------------|-----------|
| Study Population                                      | Patients undergoing robotic hysterectomy | [2]       |
| Dye                                                   | IS-001                                   | [2]       |
| Doses Tested                                          | 10 mg, 20 mg, 40 mg                      | [2]       |
| Administration Route                                  | Intravenous (IV)                         | [2]       |
| Time to Ureter Visualization                          | Within 10 minutes                        | [3]       |
| Optimal Dose for Strongest Fluorescence               | 40 mg                                    | [2]       |
| Duration of Clinically Useful Fluorescence            | 30+ minutes                              |           |
| Imaging System                                        | da Vinci® Surgical System with Firefly®  | [2]       |
| Subjective Fluorescence Score (at 10 min, 40 mg dose) | "Strong" in all 8 subjects               | [2]       |
| Plasma Half-life (t <sub>1/2</sub> )                  | 0.5 to 2.5 hours                         | [2]       |

Table 3: ZW800-1 - Human Clinical Trial Data

| Parameter                                                     | Value                                                            | Reference |
|---------------------------------------------------------------|------------------------------------------------------------------|-----------|
| Study Population                                              | Patients undergoing laparoscopic abdominopelvic surgery          | [4]       |
| Dye                                                           | ZW800-1                                                          | [4]       |
| Doses Tested                                                  | 1.0 mg, 2.5 mg, 5.0 mg                                           | [4]       |
| Administration Route                                          | Intravenous (IV) bolus                                           | [4]       |
| Time to Ureter Visualization                                  | Within minutes                                                   | [5]       |
| Optimal Dose for Sustained Signal                             | 2.5 mg                                                           | [4]       |
| Duration of Visualization                                     | At least 3.6 hours (longest surgery in study)                    | [4][6]    |
| Imaging System                                                | Olympus® imaging system, da Vinci® robot Firefly® imaging system | [3][4]    |
| Mean Signal-to-Background Ratio (SBR) at 1 hour (1.0 mg dose) | 2.3                                                              | [4]       |
| Mean Signal-to-Background Ratio (SBR) at 1 hour (2.5 mg dose) | 2.7                                                              | [4]       |

## Experimental Protocols

### Protocol 1: In Vivo Ureter Imaging in a Porcine Model using Nerindocianine (IRDye 800BK)

#### 1. Dye Preparation:

- Reconstitute lyophilized IRDye 800BK in sterile phosphate-buffered saline (PBS) or sterile water for injection to the desired concentration.

- Ensure complete dissolution by gentle vortexing.
- Filter the solution through a 0.22  $\mu\text{m}$  sterile filter before administration.

## 2. Animal Preparation:

- Anesthetize the pig according to standard institutional animal care and use committee (IACUC) protocols.
- Establish intravenous access, typically in an ear vein.

## 3. Administration:

- Administer a single bolus intravenous injection of IRDye 800BK at a dose of 0.15 mg/kg.[\[1\]](#)

## 4. Imaging Procedure:

- The surgical procedure (e.g., laparoscopy) can commence immediately after dye administration.
- Utilize a NIR fluorescence imaging system capable of exciting at  $\sim$ 780 nm and detecting emission at  $\sim$ 800 nm (e.g., da Vinci Firefly<sup>TM</sup>).
- Begin monitoring for ureter fluorescence approximately 5 minutes post-injection.[\[1\]](#)
- The ureters will appear as bright structures against a darker background.
- Record images and videos at various time points (e.g., 5, 20, 40, 60 minutes) to assess the duration and intensity of the fluorescence.

## 5. Data Analysis:

- Quantify the fluorescence intensity of the ureter and adjacent background tissue using image analysis software.
- Calculate the Target-to-Background Ratio (TBR) by dividing the mean fluorescence intensity of the ureter by the mean fluorescence intensity of the background.

## Protocol 2: In Vivo Ureter Imaging in a Clinical Setting using IS-001

### 1. Patient Selection and Consent:

- Enroll patients scheduled for abdominopelvic surgery where ureter identification is critical.
- Obtain informed consent according to institutional review board (IRB) and regulatory guidelines.

### 2. Dye Preparation and Administration:

- IS-001 is typically provided as a sterile solution for injection.
- At the beginning of the surgical procedure, under anesthesia, administer the appropriate dose of IS-001 intravenously. A dose of 40 mg has been shown to provide the strongest fluorescence.[2]

### 3. Surgical and Imaging Procedure:

- Proceed with the planned robotic-assisted surgery (e.g., hysterectomy) using a NIR-enabled endoscopic system like the da Vinci® Surgical System with Firefly®.[2]
- Activate the NIR imaging mode approximately 10 minutes after injection to start visualizing the ureters.[3]
- The surgeon can toggle between white light and NIR fluorescence modes to correlate the fluorescent signal with the anatomical structures.
- Continuously assess ureter visibility throughout the procedure.

### 4. Data Collection and Assessment:

- A subjective assessment of ureter fluorescence intensity can be performed by the surgeon at predefined time points (e.g., 10, 30, 60 minutes).[2]
- Record high-quality images and videos for post-operative analysis.

- Plasma samples can be collected at various time points to determine the pharmacokinetic profile of the dye.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo ureter imaging.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Nerindocianine**-based ureter imaging.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Image-Guided Surgery using Invisible Near-Infrared Light: Fundamentals of Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Near-infrared fluorescent molecular probes for imaging and diagnosis of nephro-urological diseases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02925D [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Ureter Imaging with Nerindocianine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551635#nerindocianine-protocol-for-in-vivo-ureter-imaging>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)